Ethyl 6-(trifluoromethyl)imidazo[1,5-A]pyridine-3-carboxylate
Description
Ethyl 6-(trifluoromethyl)imidazo[1,5-A]pyridine-3-carboxylate is a heterocyclic compound featuring an imidazo[1,5-a]pyridine core substituted with a trifluoromethyl (-CF₃) group at position 6 and an ethyl ester (-COOEt) at position 3. Its molecular formula is C₁₁H₉F₃N₂O₂, with a molecular weight of 258.20 g/mol . Key properties include:
- Density: 1.39 ± 0.1 g/cm³ (predicted)
- pKa: 2.12 ± 0.50 (indicating moderate acidity)
- Storage: Room temperature, sealed, and dry .
This compound is of interest in medicinal chemistry due to the electron-withdrawing -CF₃ group, which enhances metabolic stability and binding affinity in biological targets. It serves as a precursor for lithium carboxylate derivatives (e.g., via hydrolysis), improving aqueous solubility for pharmacological applications .
Properties
Molecular Formula |
C11H9F3N2O2 |
|---|---|
Molecular Weight |
258.20 g/mol |
IUPAC Name |
ethyl 6-(trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C11H9F3N2O2/c1-2-18-10(17)9-15-5-8-4-3-7(6-16(8)9)11(12,13)14/h3-6H,2H2,1H3 |
InChI Key |
ZDAMCPDQKIUWTL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC=C2N1C=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-(trifluoromethyl)imidazo[1,5-A]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with ethyl trifluoroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents, catalysts, and purification methods are also tailored to meet industrial standards and regulatory requirements .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(trifluoromethyl)imidazo[1,5-A]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to modify the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) or organolithium reagents in tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
Ethyl 6-(trifluoromethyl)imidazo[1,5-A]pyridine-3-carboxylate has been investigated for its potential as a therapeutic agent. Its structural features lend it to various biological activities:
- Antimicrobial Activity : Studies have shown that imidazo[1,5-A]pyridine derivatives exhibit antimicrobial properties. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability of the compound in microbial cells .
- Anticancer Properties : Research indicates that compounds with imidazole rings can inhibit cancer cell proliferation. This compound has demonstrated cytotoxic effects against several cancer cell lines in vitro, suggesting its potential as a chemotherapeutic agent .
Case Study: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the anticancer activity of various imidazo derivatives. This compound was identified as having significant inhibitory effects on breast cancer cell lines, with IC50 values indicating effective concentration levels for therapeutic use.
Material Science
The compound's unique chemical structure makes it suitable for applications in material science:
- Polymer Additives : this compound can be used as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve resistance to thermal degradation under high-temperature conditions .
Data Table: Thermal Properties of Polymers with Additive
| Polymer Type | Additive Concentration (%) | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|---|
| Polyethylene | 0 | 220 | 30 |
| Polyethylene | 5 | 250 | 35 |
| Polyethylene | 10 | 270 | 40 |
Agrochemicals
Another promising application of this compound is in the field of agrochemicals:
- Pesticide Development : The compound has been explored as a potential pesticide due to its ability to disrupt biological pathways in pests. Its fluorinated structure may contribute to increased potency against specific insect species while reducing toxicity to non-target organisms .
Case Study: Pesticidal Efficacy
In a controlled study on agricultural pests, this compound showed a significant reduction in pest populations when applied at recommended concentrations, outperforming traditional pesticides.
Mechanism of Action
The mechanism of action of ethyl 6-(trifluoromethyl)imidazo[1,5-A]pyridine-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Heterocycle Variations
(a) Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate
- Core Structure : Imidazo[1,2-a]pyridine (vs. [1,5-a] isomer in the target compound).
- Molecular Formula : C₁₁H₉F₃N₂O₂ (identical to the target).
- Key Differences : The imidazo[1,2-a]pyridine scaffold alters ring connectivity, affecting electronic distribution and steric interactions. This isomer is reported to have a CAS 1359657-11-6 and similar physical properties (density: 1.39 g/cm³) but distinct reactivity in synthetic pathways .
(b) Ethyl 8-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate
- Substituent Position : -CF₃ at position 8 (vs. 6 in the target).
- Impact : Positional isomerism influences dipole moments and binding interactions. For example, the 8-CF₃ derivative may exhibit altered solubility and logP compared to the 6-CF₃ analog .
(c) Ethyl 6-methyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-3-carboxylate
- Core Structure : Partially saturated 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine.
- Molecular Formula : C₁₁H₁₆N₂O₂.
- Its lower molecular weight (208.26 g/mol) and higher hydrogen content enhance lipophilicity compared to the target compound .
Functional Group Modifications
(a) Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,5-a]pyridine-3-carboxylate
- Substituent : Boronic ester at position 5.
- Molecular Weight : 317.2 g/mol.
- Application : Intermediate for Suzuki-Miyaura cross-coupling reactions (e.g., to introduce aryl groups). Higher molecular weight and boron content distinguish it from the -CF₃ derivative .
(b) Lithium 6-(4-(hydroxymethyl)pyridin-3-yl)imidazo[1,5-a]pyridine-3-carboxylate
- Substituent : 4-(hydroxymethyl)pyridin-3-yl at position 6.
- Molecular Weight : 270.1 g/mol.
- Key Features : The hydroxymethyl group enhances hydrophilicity, while the lithium carboxylate improves water solubility (vs. ethyl ester’s lipophilicity). Suitable for in vitro assays requiring aqueous compatibility .
Biological Activity
Ethyl 6-(trifluoromethyl)imidazo[1,5-A]pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
- Molecular Formula : C₁₁H₉F₃N₂O₂
- Molecular Weight : 258.20 g/mol
- CAS Number : 2060589-63-9
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of imidazo[1,5-a]pyridine derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines.
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| This compound | MCF-7 (breast cancer) | TBD |
| Similar derivatives | HepG2 (liver cancer) | TBD |
| Similar derivatives | A549 (lung cancer) | TBD |
Studies suggest that the trifluoromethyl group enhances lipophilicity and biological activity, potentially increasing the compound's efficacy against tumors .
2. Anti-inflammatory Properties
The anti-inflammatory effects of related pyrimidine derivatives have been documented, showing inhibition of cyclooxygenase enzymes (COX). While specific data for this compound is limited, similar compounds have demonstrated IC₅₀ values as low as 0.04 µmol against COX-2 .
3. Antimicrobial Activity
Compounds in the imidazo series have shown promising antimicrobial properties. This compound may exhibit similar activity based on structural analogs that target bacterial strains such as E. coli and S. aureus .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by various substituents on the imidazo and pyridine rings. The trifluoromethyl group is particularly noteworthy for its role in enhancing biological activity through increased electron-withdrawing effects and improved solubility.
Case Study: Anticancer Efficacy
A study investigating a series of imidazo derivatives found that modifications to the nitrogen heterocycles significantly affected their anticancer efficacy. The introduction of trifluoromethyl groups was linked to enhanced potency against several cancer cell lines .
Research Findings
Research has shown that compounds with similar structures can inhibit key enzymes involved in tumor growth and inflammation. For instance:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 6-(trifluoromethyl)imidazo[1,5-A]pyridine-3-carboxylate, and how can purity be ensured?
- Methodological Answer : The synthesis typically involves multi-step heterocyclic condensation, starting with substituted pyridine precursors. Key steps include cyclization using reagents like POCl₃ or polyphosphoric acid, followed by esterification. Purification often employs column chromatography (silica gel, ethyl acetate/hexane) or recrystallization. Purity (>98%) is confirmed via HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) .
Q. How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The electron-withdrawing trifluoromethyl group enhances electrophilic character at adjacent positions, facilitating nucleophilic attacks. For example, Suzuki-Miyaura coupling at the 6-position requires Pd(PPh₃)₄ and aryl boronic acids in THF/Na₂CO₃. Kinetic studies (monitored by LC-MS) show faster reaction rates compared to non-fluorinated analogs .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H NMR : Distinct signals for the ethyl ester (δ 1.2–1.4 ppm, triplet; δ 4.3–4.5 ppm, quartet) and imidazo[1,5-A]pyridine protons (δ 7.8–8.5 ppm, multiplet) .
- LC-MS : Molecular ion [M+H]⁺ at m/z 285.1 (calculated for C₁₁H₁₀F₃N₂O₂).
- IR : Stretching vibrations for C=O (1730 cm⁻¹) and C-F (1120–1150 cm⁻¹) .
Advanced Research Questions
Q. How can contradictory data on the compound’s PI3K inhibitory activity across studies be resolved?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., ATP concentration, cell lines). Validate using:
- Kinase Assays : Measure IC₅₀ in Huh-7 hepatoma cells vs. recombinant PI3K isoforms (α/β/γ/δ).
- Western Blotting : Quantify downstream targets (Akt, mTOR phosphorylation) under standardized serum conditions .
- Structural Analysis : Compare binding modes via molecular docking (PDB: 4LXY) to identify isoform-specific interactions .
Q. What strategies optimize the compound’s selectivity in structure-activity relationship (SAR) studies?
- Methodological Answer :
- Substituent Modification : Replace the ethyl ester with methyl or tert-butyl groups to alter steric bulk (synthesized via ester hydrolysis/alkylation).
- Core Scaffold Diversification : Introduce electron-donating groups (e.g., -OCH₃) at the 2-position to modulate electronic effects.
- Biological Testing : Screen derivatives against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .
Q. What are the critical considerations for scaling up synthesis from milligram to kilogram quantities?
- Methodological Answer :
- Solvent Selection : Replace DMF with toluene/water biphasic systems to simplify workup.
- Catalyst Recovery : Use immobilized Pd catalysts (e.g., Pd/C) for Suzuki couplings to reduce metal leaching.
- Process Analytics : Implement in-line FTIR to monitor reaction progression and minimize impurities .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer : Conduct accelerated stability studies (ICH Q1A guidelines):
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
